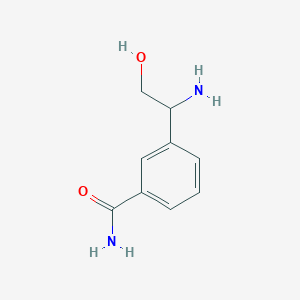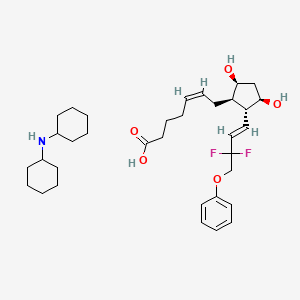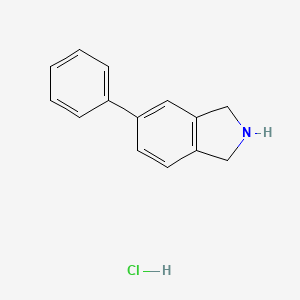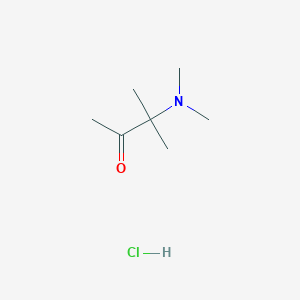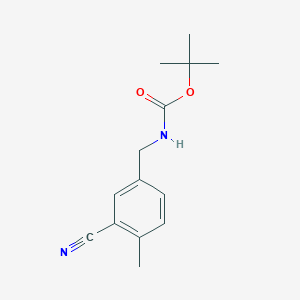
4-Chloro-5-vinylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-vinylthiazole is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-vinylthiazole typically involves the reaction of 4-chlorothiazole with acetylene derivatives under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the vinyl group on the thiazole ring. The reaction conditions often require a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-vinylthiazole undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated thiazole derivatives.
Substitution: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, to create a variety of functionalized thiazoles.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) in polar aprotic solvents.
Major Products:
Scientific Research Applications
4-Chloro-5-vinylthiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its reactive vinyl group.
Mechanism of Action
The mechanism by which 4-Chloro-5-vinylthiazole exerts its effects involves its interaction with specific molecular targets. The vinyl group can undergo addition reactions with nucleophiles, while the thiazole ring can participate in coordination with metal ions or hydrogen bonding with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
4-Methyl-5-vinylthiazole: Similar in structure but with a methyl group instead of a chlorine atom, it is known for its role in attracting beetle pollinators.
5-Vinylthiazole: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
4-Chlorothiazole: Without the vinyl group, it has different reactivity and applications.
Uniqueness: 4-Chloro-5-vinylthiazole is unique due to the presence of both a chlorine atom and a vinyl group, which confer distinct reactivity patterns and potential for diverse applications. Its ability to undergo a variety of chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.
Properties
Molecular Formula |
C5H4ClNS |
|---|---|
Molecular Weight |
145.61 g/mol |
IUPAC Name |
4-chloro-5-ethenyl-1,3-thiazole |
InChI |
InChI=1S/C5H4ClNS/c1-2-4-5(6)7-3-8-4/h2-3H,1H2 |
InChI Key |
UEBZCAVBNOUUFU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(N=CS1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




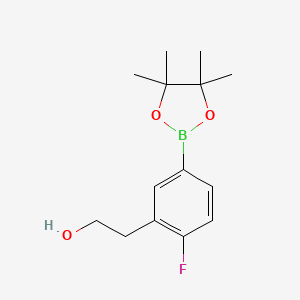
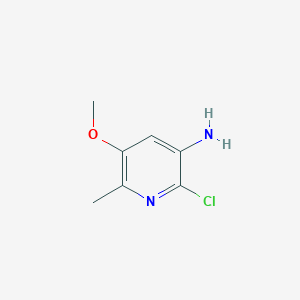



![(S)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12963743.png)
